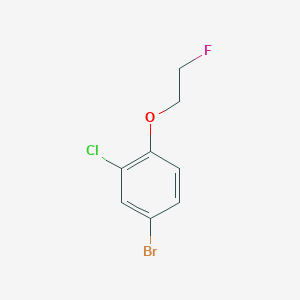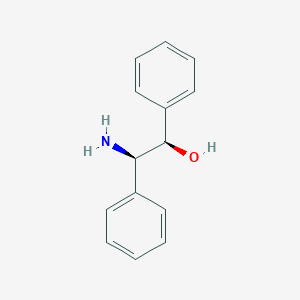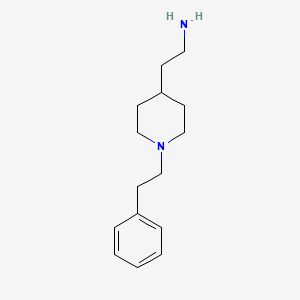
2-(1-Phenethyl-piperidin-4-YL)-ethylamine
Overview
Description
2-(1-Phenethyl-piperidin-4-YL)-ethylamine is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties
Mechanism of Action
Target of Action
The compound 2-(1-Phenethyl-piperidin-4-YL)-ethylamine is a synthetic analog of fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
As an opioid receptor agonist, this compound binds to the opioid receptors, mimicking the effects of endogenous opioids . This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
Upon administration, the compound undergoes various metabolic reactions, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its analgesic (painkiller) properties . By binding to opioid receptors, it can inhibit the transmission of pain signals, providing pain relief . Misuse can lead to severe adverse effects, including addiction, coma, and even death .
Biochemical Analysis
Biochemical Properties
2-(1-Phenethyl-piperidin-4-YL)-ethylamine plays a significant role in biochemical reactions, primarily through its interaction with neurotransmitter systems. It is known to interact with enzymes such as monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin. Additionally, this compound can bind to various receptor proteins, including opioid receptors, which can modulate pain and reward pathways .
Cellular Effects
The effects of this compound on cells are profound, influencing several cellular processes. It can alter cell signaling pathways by binding to G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP (cAMP) levels. This compound also affects gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein). Furthermore, this compound impacts cellular metabolism by influencing the activity of enzymes involved in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to opioid receptors, particularly the mu-opioid receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This binding also triggers the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuron and reduced neurotransmitter release. Additionally, this compound can inhibit the reuptake of monoamines by binding to transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), thereby increasing the extracellular concentrations of these neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits a rapid onset of action due to its high affinity for receptor binding. Its stability can be compromised over prolonged periods, leading to degradation products that may have different biological activities. Long-term studies have shown that continuous exposure to this compound can result in desensitization of receptors and downregulation of receptor expression, affecting cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can produce analgesic and euphoric effects, while higher doses may lead to respiratory depression, sedation, and even toxicity. Threshold effects have been observed, where a minimal effective dose produces significant biological responses. Toxicological studies indicate that high doses of this compound can cause severe adverse effects, including neurotoxicity and organ damage .
Metabolic Pathways
This compound is metabolized through several pathways, involving enzymes such as cytochrome P450 (CYP450). The primary metabolic reactions include N-dealkylation, hydroxylation, and conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The compound’s metabolism can affect its pharmacokinetics and overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert central nervous system effects. The compound’s distribution is influenced by its lipophilicity, enabling it to accumulate in lipid-rich tissues. Transport proteins such as P-glycoprotein (P-gp) can also affect its cellular uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. These modifications can affect the compound’s stability, interaction with other biomolecules, and overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenethyl-piperidin-4-YL)-ethylamine typically involves the reaction of piperidine derivatives with phenethyl halides under controlled conditions. One common method involves the alkylation of piperidine with phenethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenethyl-piperidin-4-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(1-Phenethyl-piperidin-4-YL)-ethylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar piperidine structure.
Acrylfentanyl: A synthetic opioid with structural similarities to 2-(1-Phenethyl-piperidin-4-YL)-ethylamine.
Cyclopropylfentanyl: Another fentanyl analog with comparable properties.
Uniqueness
This compound is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other fentanyl analogs
Properties
IUPAC Name |
2-[1-(2-phenylethyl)piperidin-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-10-6-15-8-12-17(13-9-15)11-7-14-4-2-1-3-5-14/h1-5,15H,6-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPXMJJBHKMWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


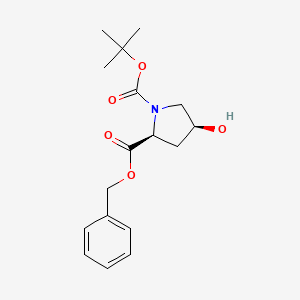
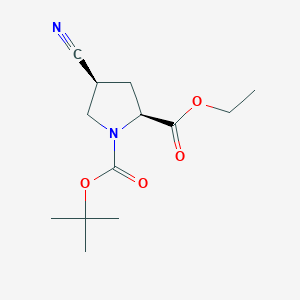

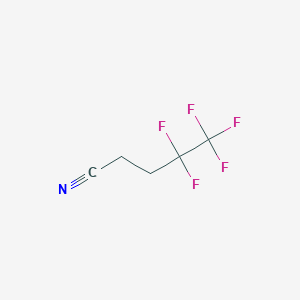
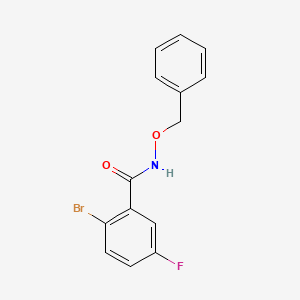
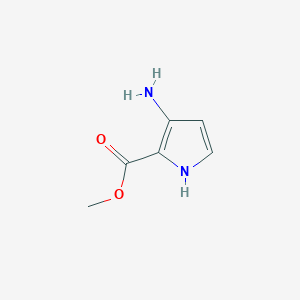
![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)
![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)
![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)
![methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B3098035.png)

![4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion](/img/structure/B3098060.png)
